molecular formula C20H16N2O3 B2961089 2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one CAS No. 1022394-38-2

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one

Cat. No.: B2961089
CAS No.: 1022394-38-2
M. Wt: 332.359
InChI Key: WBABJRGVKOEJRK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates both an indenone core and a 5-methylisoxazole moiety linked via an amino bridge, suggests potential as a key intermediate or scaffold in the development of biologically active molecules. Compounds featuring the isoxazole ring, such as N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives, are extensively investigated for their diverse pharmacological properties, including antimicrobial and anticancer activities . The presence of the 4-methoxyphenyl group is a common feature in many bioactive molecules and can influence the compound's electronic properties and binding affinity. Researchers can utilize this chemical as a versatile building block for the synthesis of more complex derivatives, or as a candidate for direct biological screening in assays targeting specific enzymes or cellular pathways. Its research applications span from being a precursor in organic synthesis to a potential ligand in molecular docking studies to predict interactions with therapeutic targets . All chemical properties, spectral data, and hazard information should be determined by the qualified researcher prior to use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-11-17(22-25-12)21-19-15-5-3-4-6-16(15)20(23)18(19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBABJRGVKOEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one, with the CAS number 1022394-38-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H16N2O3
  • Molar Mass : 332.35 g/mol
  • Structural Characteristics : The compound features an indene core substituted with a methoxyphenyl and a methylisoxazole group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : The compound demonstrated an IC50 value ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : An IC50 value between 4.98 and 14.65 μM was noted, indicating a selective toxicity towards cancerous cells compared to non-cancerous cell lines .

The mechanisms underlying the anticancer effects of this compound include:

  • Microtubule Destabilization : It has been identified as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation .
  • Induction of Apoptosis : Studies have shown that the compound can enhance caspase-3 activity significantly, suggesting its role in promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound affects cell cycle progression, leading to inhibition of tumor growth .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism
Study AMDA-MB-2312.43 - 7.84Microtubule destabilization
Study BHepG24.98 - 14.65Apoptosis induction
Study CLLC-PK1 (non-cancerous)>20Selectivity for cancer cells

In Vivo Studies

In vivo experiments have further validated the anticancer potential of this compound:

  • Tumor Models : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the indenone, isoxazole, and methoxyphenyl-containing families. Below is a detailed analysis based on the evidence:

Structural Analogues from Crystallographic Studies ()

A crystallographic fragment screening study identified several indenone-related compounds, including:

  • 4-[hydroxy(phenyl)-methylidene]-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-pyrrolidine-2,3-dione (MW: 367.4 g/mol): This compound shares the 4-methoxyphenyl substituent but replaces the isoxazole group with a pyrrolidine-2,3-dione moiety. The hydroxypropyl and phenyl-methylidene groups introduce additional hydrogen-bonding capacity, which may enhance solubility compared to the target compound .
  • 1-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]-3-[3-(2-oxo-1,3-oxazolidin-3-yl)-phenyl]-urea (MW: 367.4 g/mol): This analog retains the indenone core but incorporates a urea linkage and an oxazolidinone group.

Methoxyphenyl-Containing Indenone Derivatives ()

The compound (4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine (MW: 335.4 g/mol) features a pyrazole-imine fused to an indenone core. Unlike the target compound, this derivative has two methoxy groups on the phenyl ring and lacks the isoxazole substituent. The pyrazole-imine system may confer distinct electronic properties, influencing binding affinity in enzymatic assays .

Isoxazole and Thiazole Derivatives ()

Compounds such as 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS: 733030-58-5) share the 4-methoxyphenyl group but incorporate thiazole rings instead of isoxazole. Thiazoles are known for their role in antimicrobial and anticancer agents, suggesting that substitution with isoxazole (as in the target compound) could modulate bioactivity or toxicity profiles .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one Indenone 4-Methoxyphenyl, 5-methylisoxazole Not explicitly provided Potential enzyme inhibition
4-[hydroxy(phenyl)-methylidene]-5-(4-methoxyphenyl)-pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 4-Methoxyphenyl, hydroxypropyl 367.4 Enhanced solubility via H-bonding
(4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxy-indeno[1,2-c]pyrazol-4-imine Indenopyrazole 3,4-Dimethoxyphenyl, pyrazole-imine 335.4 Potential for redox activity
4-[1-(4-Methoxyphenyl)-pyrrol-3-yl]-1,3-thiazol-2-amine Thiazole 4-Methoxyphenyl, pyrrole Not explicitly provided Antimicrobial applications

Research Findings and Functional Insights

  • Biological Activity : While direct data on the target compound are lacking, analogs like the pyrrolidine-2,3-dione derivative () and thiazole-containing compounds () highlight the importance of heterocyclic substituents in antimicrobial and enzyme-targeting applications. The isoxazole group in the target compound may offer improved metabolic stability over thiazoles due to reduced susceptibility to nucleophilic attack .
  • Structural Flexibility: The indenone core allows for versatile substitution, as seen in , where pyrazole-imine fusion alters electronic properties. This flexibility suggests the target compound could be optimized for specific binding interactions .

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